molecular formula C13H14ClNO3 B13798119 o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide CAS No. 77694-30-5

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide

Katalognummer: B13798119
CAS-Nummer: 77694-30-5
Molekulargewicht: 267.71 g/mol
InChI-Schlüssel: ZDSBOBNPOABMNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide: is an organic compound with a complex structure that includes a benzamide moiety substituted with a chloro group and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide core .

Wissenschaftliche Forschungsanwendungen

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or variations in the tetrahydrofuran moiety. Examples include:

  • o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetamide
  • o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propionamide

Uniqueness

What sets o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

77694-30-5

Molekularformel

C13H14ClNO3

Molekulargewicht

267.71 g/mol

IUPAC-Name

2-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-5-3-4-6-9(8)14/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI-Schlüssel

ZDSBOBNPOABMNK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=CC=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.